molecular formula C8H6F4N2S B3335543 4-Fluoro-3-trifluoromethylphenylthiourea CAS No. 128143-17-9

4-Fluoro-3-trifluoromethylphenylthiourea

Cat. No.: B3335543
CAS No.: 128143-17-9
M. Wt: 238.21 g/mol
InChI Key: JPCYQRBIHAGREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-trifluoromethylphenylthiourea is a fluorinated thiourea derivative characterized by a phenyl ring substituted with both a fluorine atom and a trifluoromethyl (-CF₃) group at the 3- and 4-positions, respectively, linked to a thiourea (-NH-CS-NH₂) moiety. This compound is part of a broader class of fluorinated aromatic thioureas, which are valued in pharmaceuticals and agrochemicals for their enhanced metabolic stability, lipophilicity, and bioactivity due to the electron-withdrawing effects of fluorine and trifluoromethyl groups .

Properties

IUPAC Name

[4-fluoro-3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2S/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCYQRBIHAGREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)N)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603056
Record name N-[4-Fluoro-3-(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128143-17-9
Record name N-[4-Fluoro-3-(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-trifluoromethylphenylthiourea typically involves the reaction of 4-fluoro-3-trifluoromethylaniline with thiocarbamoyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an ethanol-water mixture at room temperature, followed by refluxing for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous

Biological Activity

4-Fluoro-3-trifluoromethylphenylthiourea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₈H₄F₄N₂S
  • CAS Number : 128143-17-9

The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological activity.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of thiourea, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) against selected cell lines:

CompoundCell LineIC50 (µM)
This compoundSW480 (Colon Cancer)≤ 10
SW620 (Colon Cancer)≤ 10
PC3 (Prostate Cancer)5.8 - 7.6
K-562 (Leukemia)27

These findings indicate that the compound has a potent inhibitory effect on the growth of cancer cells, particularly in colon and prostate cancer models .

The mechanisms by which this compound exerts its cytotoxic effects involve several pathways:

  • Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells through various mechanisms, including activation of caspases and disruption of mitochondrial membrane potential .
  • Inhibition of Kinases : Some derivatives have been identified as inhibitors of specific kinases involved in cancer progression, such as Abl kinase in chronic myeloid leukemia cells .
  • Cell Cycle Arrest : The compound may also cause cell cycle arrest, preventing cancer cells from proliferating.

Case Studies

A notable case study involved the synthesis and evaluation of various thiourea derivatives, including those with trifluoromethyl substitutions. The study reported that compounds with similar structures to this compound demonstrated high selectivity against tumor cells compared to normal cells, indicating their potential as targeted therapies .

Example Case Study: Cytotoxicity Assessment

In a systematic evaluation, researchers assessed the cytotoxicity of several thiourea derivatives against human colon and prostate cancer cell lines. The results indicated that compounds with trifluoromethyl groups exhibited enhanced activity compared to non-fluorinated analogs. Specifically, the derivative with a para-substituted trifluoromethyl group showed an IC50 value as low as 1.5 µM against SW620 cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Compound 1: 1-(4-Methoxyphenyl)-3-{[3-(Trifluoromethoxy)phenyl]methyl}thiourea

CAS : 1022590-75-5
Molecular Formula : C₁₆H₁₅F₃N₂O₂S
Structure : Features a methoxyphenyl group (electron-donating -OCH₃) and a benzyl group substituted with trifluoromethoxy (-OCF₃) at the 3-position.

Comparison Table :
Property 4-Fluoro-3-trifluoromethylphenylthiourea 1-(4-Methoxyphenyl)-3-{[3-(Trifluoromethoxy)phenyl]methyl}thiourea
Substituents -F, -CF₃ on phenyl ring -OCH₃ on phenyl; -OCF₃ on benzyl
Molecular Weight ~240.2 g/mol (estimated) 380.36 g/mol
Electronic Effects Strong electron-withdrawing (-CF₃, -F) Mixed: electron-donating (-OCH₃) and withdrawing (-OCF₃)
Lipophilicity (LogP) Higher (due to -CF₃ and -F) Moderate (balanced by polar -OCH₃ and -OCF₃)
Applications Drug discovery, agrochemicals Potential kinase inhibitors or receptor ligands
Key Differences :
  • Bioactivity : The benzyl group in Compound 1 may enhance binding to hydrophobic pockets in proteins, whereas the compact structure of this compound favors membrane permeability .

Broader Comparison with Fluorinated Thioureas

Fluorinated thioureas are often compared based on substituent patterns:

  • Electron-Withdrawing Groups (e.g., -CF₃, -F): Increase stability and acidity of the thiourea NH protons, enhancing hydrogen-bonding capacity for target interactions .
  • Electron-Donating Groups (e.g., -OCH₃): Reduce acidity but improve solubility, as seen in Compound 1 .

Example :

Research Findings and Gaps

  • Biological Data: No explicit activity data is provided; however, fluorinated thioureas are broadly associated with antimicrobial and antitumor properties.
  • Discrepancies: CAS number conflicts (e.g., 128143-17-9 vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-trifluoromethylphenylthiourea
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-trifluoromethylphenylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.